3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one
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Overview
Description
3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one is a complex organic compound with a unique structure that combines elements of benzofuran and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step often involves cyclization to form the chromene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups .
Scientific Research Applications
3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-4,7-dimethyl-4-(1,1-dimethyl-ethyl)-decane
- 4-(butan-2-yl)-2,2,7-trimethylnonane
- 4-tert-butyl-3-ethyl-4,7-dimethyldecane
Uniqueness
3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one is unique due to its fused benzofuran and chromene rings, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C19H20O3 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one |
InChI |
InChI=1S/C19H20O3/c1-4-12-10(2)14-9-15-13-7-5-6-8-16(13)21-18(15)11(3)17(14)22-19(12)20/h9H,4-8H2,1-3H3 |
InChI Key |
UIVGTALSDXEIPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC4=C3CCCC4)C |
Origin of Product |
United States |
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